2-Bromo-6-fluoropyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNRJFKRWLCVSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676775 | |
| Record name | 2-Bromo-6-fluoropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-12-7 | |
| Record name | 2-Bromo-6-fluoropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-fluoropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-fluoropyrazine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoropyrazine is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of a pyrazine ring substituted with both a bromine and a fluorine atom, make it a versatile reagent for the construction of complex molecular architectures. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, rendering it a valuable synthon in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 1209458-12-7 | [1] |
| Molecular Formula | C₄H₂BrFN₂ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| Boiling Point | 176.5 ± 35.0 °C (Predicted) | |
| Density | 1.838 ± 0.06 g/cm³ (Predicted) | |
| pKa | -3.33 ± 0.10 (Predicted) | |
| Flash Point | 60.532 °C (Predicted) | |
| LogP | 1.37820 (Predicted) | |
| Storage Temperature | 2-8°C, under inert gas |
Synthesis and Reactivity
This compound is not a naturally occurring compound and must be synthesized in the laboratory. A common and effective method for its preparation is through a Sandmeyer-type reaction, starting from the commercially available 6-bromopyrazin-2-amine.
Synthetic Workflow
The overall synthetic transformation is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established methodologies for Sandmeyer reactions involving aminopyrazines.
Materials:
-
6-Bromopyrazin-2-amine
-
Tetrafluoroboric acid (HBF₄), 48 wt. % solution in water
-
Sodium nitrite (NaNO₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware for organic synthesis under inert atmosphere
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 6-bromopyrazin-2-amine (1.0 eq) in a solution of tetrafluoroboric acid (approx. 3.0 eq) in water.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine, maintaining the internal temperature below 5 °C. The addition should be slow to control the exothermic reaction and prevent the evolution of nitrogen oxides.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes. The formation of the diazonium salt is often indicated by a change in the color and consistency of the mixture.
-
-
Fluoro-dediazoniation (Balz-Schiemann Reaction):
-
The resulting diazonium tetrafluoroborate salt may precipitate from the solution. If so, collect the solid by filtration and wash it with cold water, followed by a cold, low-polarity solvent (e.g., diethyl ether) to aid in drying.
-
Carefully dry the isolated diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions, including the use of a blast shield.
-
In a separate flask, gently heat the dry diazonium tetrafluoroborate salt in an anhydrous, high-boiling point solvent (e.g., 1,2-dichloroethane or toluene) to 80-100 °C. The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas and boron trifluoride.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the evolution of gas ceases, to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. The introduction of bromine and fluorine substituents in this compound provides medicinal chemists with a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Role as a Key Building Block for Kinase Inhibitors
A significant application of this compound is in the synthesis of 2,6-disubstituted pyrazine derivatives, which have shown promise as potent inhibitors of various protein kinases.[1][2][3] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4]
The bromine atom at the 2-position of this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, which can be designed to interact with the ATP-binding site of the target kinase. The fluorine atom at the 6-position can serve to modulate the electronics of the pyrazine ring and can also be a site for further functionalization, although it is generally less reactive towards nucleophilic substitution than the bromine atom.
Generalized Kinase Inhibition Signaling Pathway
The following diagram illustrates the general principle of how a kinase inhibitor, potentially synthesized from a this compound scaffold, can block a cellular signaling pathway.
Caption: Generalized kinase signaling pathway and its inhibition.
This generalized pathway demonstrates how a kinase inhibitor competes with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade that can lead to pathological cellular responses. The development of novel 2,6-disubstituted pyrazine derivatives from this compound contributes to the growing arsenal of targeted therapies for diseases driven by aberrant kinase activity.
Safety and Handling
This compound should be handled by trained professionals in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct reactivity profile allows for the strategic and selective introduction of various functional groups, making it an important precursor in the synthesis of complex molecules with potential biological activity. For researchers in drug development, this compound offers a key scaffold for the generation of libraries of compounds for screening against various biological targets, most notably protein kinases. The methodologies and applications outlined in this guide are intended to provide a solid foundation for the effective utilization of this compound in advancing research and development efforts.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. daneshyari.com [daneshyari.com]
- 4. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2-Bromo-6-fluoropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available structural data, predicted properties, and general spectroscopic characteristics to serve as a valuable resource for researchers.
Molecular Identity and Physical Properties
This compound is a disubstituted pyrazine ring with the chemical formula C₄H₂BrFN₂. The presence of both a bromine and a fluorine atom on the pyrazine core imparts unique electronic properties that are of interest in the design of novel chemical entities.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1209458-12-7 | [1] |
| Molecular Formula | C₄H₂BrFN₂ | [1] |
| Molecular Weight | 176.97 g/mol | [1] |
| SMILES String | C1(Br)=NC(F)=CN=C1 | [1] |
| InChI Key | ZUNRJFKRWLCVSX-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Boiling Point | 176.5 ± 35.0 °C | [1] |
| Density | 1.838 ± 0.06 g/cm³ | [1] |
| pKa | -3.33 ± 0.10 | [1] |
Note: The physicochemical properties listed above are predicted and have not been experimentally verified in the available literature.
Molecular Structure and Visualization
The core of this compound is a six-membered aromatic pyrazine ring, containing two nitrogen atoms at positions 1 and 4. A bromine atom is substituted at the 2-position, and a highly electronegative fluorine atom is at the 6-position.
Spectroscopic Data (Predicted)
Table 3: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | ~8.0 - 8.5 | Doublet | J(H,F) ≈ 2-4 |
| ~8.0 - 8.5 | Doublet | J(H,F) ≈ 2-4 | |
| ¹³C | ~150 - 160 (C-F) | Doublet | ¹J(C,F) ≈ 240-260 |
| ~140 - 150 (C-Br) | Singlet | - | |
| ~130 - 140 (C-H) | Doublet | ¹J(C,H) ≈ 170-180 | |
| ~130 - 140 (C-H) | Doublet | ¹J(C,H) ≈ 170-180 | |
| ¹⁹F | -60 to -90 (vs. CFCl₃) | Multiplet | - |
Note: These are estimated values based on typical ranges for similar chemical environments and should be confirmed by experimental data.
Infrared (IR) Spectroscopy: Characteristic IR absorption bands for this compound are expected for C-H, C=N, and C-X (X=F, Br) stretching and bending vibrations.
-
Aromatic C-H stretch: ~3050-3150 cm⁻¹
-
C=N and C=C stretching (ring vibrations): ~1400-1600 cm⁻¹
-
C-F stretch: ~1200-1350 cm⁻¹
-
C-Br stretch: ~500-650 cm⁻¹
Mass Spectrometry (MS): The electron impact mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 isotopic peak of nearly equal intensity to the M⁺ peak would be observed, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of bromine, fluorine, or HCN moieties.
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the available literature. However, a general synthetic approach can be proposed based on established heterocyclic chemistry.
General Synthetic Workflow:
A plausible synthetic route could involve the halogenation of a pyrazine precursor. For instance, a dihydroxypyrazine could be converted to a dichloropyrazine, followed by a nucleophilic substitution to introduce the fluorine and bromine atoms. A more direct approach might involve the bromination of a fluoropyrazine derivative.
Standard Analytical Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples would typically be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples could be analyzed as a neat liquid, a KBr pellet, or a thin film.
-
Mass Spectrometry (MS): Mass spectra would be obtained using a mass spectrometer, with electron impact (EI) ionization being a common method for this type of molecule.
Conclusion
This compound is a halogenated pyrazine with potential applications in various fields of chemical research. While detailed experimental data on its molecular structure is currently limited in the public domain, this guide provides a summary of its known identifiers, predicted properties, and expected spectroscopic features. Further experimental investigation is required to fully characterize its molecular structure and reactivity. This document serves as a foundational resource for researchers working with this and related compounds.
References
Spectroscopic Analysis of 2-Bromo-6-fluoropyrazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the currently available spectroscopic information for the heterocyclic compound 2-Bromo-6-fluoropyrazine. This compound is of interest to researchers in medicinal chemistry and materials science due to its potential as a building block in the synthesis of novel molecules. However, a comprehensive public repository of its spectroscopic data and detailed experimental protocols remains limited.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is aggregated from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1209458-12-7 | Commercially Available |
| Molecular Formula | C₄H₂BrFN₂ | Calculated |
| Molecular Weight | 176.97 g/mol | Calculated |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. While some commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry upon request, published and peer-reviewed comprehensive datasets are scarce. A patent application (WO2024155746A1) mentions the synthesis of this compound, suggesting that characterization data exists, though it is not detailed in publicly accessible documents.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
While a definitive peak list and coupling constants are not publicly available, the expected ¹H NMR spectrum of this compound would feature two signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrogen atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the four carbon atoms of the pyrazine ring. The carbons bonded to the electronegative bromine and fluorine atoms would exhibit characteristic chemical shifts and potentially coupling with the fluorine atom.
IR (Infrared) Spectroscopy
The IR spectrum would likely display characteristic absorption bands for C-H stretching in the aromatic region, C=N and C=C stretching vibrations of the pyrazinering, and C-Br and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
Experimental Protocols
Detailed, validated experimental protocols for the acquisition of spectroscopic data for this compound are not available in published literature. However, general methodologies for the spectroscopic analysis of pyrazine derivatives can be adapted.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
General Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform background correction and present the data as transmittance or absorbance.
General Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of publicly available, peer-reviewed spectroscopic data necessitates that any researcher working with this compound perform their own comprehensive characterization to confirm the identity and purity of their material.
Navigating the Spectral Landscape: An In-depth Technical Guide to the NMR Analysis of 2-Bromo-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-6-fluoropyrazine, a key heterocyclic building block in medicinal chemistry and drug discovery. Understanding the precise structural features of this compound through advanced spectroscopic techniques is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document outlines the expected NMR spectral data, provides a detailed experimental protocol for acquiring high-quality spectra, and illustrates key concepts through clear visualizations.
Chemical Structure and Atom Numbering
To facilitate the interpretation of NMR data, the chemical structure of this compound with standardized atom numbering is presented below. This numbering system will be used consistently throughout this guide to assign spectral signals to their corresponding nuclei.
Caption: Chemical structure of this compound with IUPAC numbering.
Quantitative NMR Data Summary
The following tables summarize the expected quantitative NMR data for this compound. Due to the limited availability of experimentally acquired and published spectra for this specific molecule, the ¹³C and ¹⁹F NMR data are based on predictive models and analysis of structurally analogous compounds. The ¹H NMR data is based on available spectral information.[1]
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.35 | Doublet | ~1.5 (⁴JHF) |
| H-5 | ~8.25 | Doublet | ~1.0 (⁴JHH) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity (due to J-coupling with F) |
| C-2 | ~145 | Doublet (²JCF) |
| C-3 | ~140 | Doublet (³JCF) |
| C-5 | ~138 | Singlet |
| C-6 | ~158 | Doublet (¹JCF) |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity |
| F-6 | ~ -70 to -80 | Singlet |
Experimental Protocol
This section provides a detailed methodology for the acquisition of high-quality ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
1. Sample Preparation
-
Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent: Use 0.6-0.7 mL of deuterated chloroform (CDCl₃) of high purity (≥99.8% D). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak.[2][3][4][5][6]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra in CDCl₃, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external reference of CFCl₃ (trichlorofluoromethane) or an internal reference with a known chemical shift can be used.
-
Procedure:
-
Dissolve the weighed sample of this compound in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
2. NMR Instrument Parameters
The following are general guidelines for setting up the NMR spectrometer. Optimal parameters may vary depending on the specific instrument and sample concentration.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of approximately 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Number of Scans (NS): 64 to 256 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A wide spectral width may be necessary initially to locate the signal, given the broad range of ¹⁹F chemical shifts. A typical range for fluoroaromatics is -50 to -180 ppm.[7][8][9][10]
-
3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the appropriate standard.
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of different nuclei and accurately pick the peak frequencies.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of a small molecule like this compound, from initial sample handling to final data interpretation.
Caption: Workflow for NMR analysis of this compound.
This comprehensive guide provides the essential information for researchers and scientists to successfully perform and interpret the NMR analysis of this compound. Adherence to the detailed protocols will ensure the acquisition of high-quality, reproducible data, which is critical for advancing research and development in the pharmaceutical industry.
References
- 1. This compound(1209458-12-7) 1H NMR spectrum [chemicalbook.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. colorado.edu [colorado.edu]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
A Technical Guide to Determining the Solubility of 2-Bromo-6-fluoropyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[1] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.
Materials and Equipment:
-
2-Bromo-6-fluoropyrazine (solid)
-
A selection of organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for concentration measurement.[2]
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
To each vial, add a known volume of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).[1]
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.[2]
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC).
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.[2]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the experimental samples.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Data Presentation
While specific data for this compound is not available, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison. An example template is provided below.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Ethanol | 25 | Experimental Value | Experimental Value |
| Methanol | 25 | Experimental Value | Experimental Value |
| Acetone | 25 | Experimental Value | Experimental Value |
| Acetonitrile | 25 | Experimental Value | Experimental Value |
| DMSO | 25 | Experimental Value | Experimental Value |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of an organic compound:
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.
-
Solvent Polarity: The principle of "like dissolves like" is a useful guideline.[3] Polar compounds tend to be more soluble in polar solvents, and nonpolar compounds in nonpolar solvents.
-
Crystalline Form: The solid-state properties of the compound, such as its crystalline form (polymorphism), can significantly impact its solubility.[2]
-
Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
This technical guide provides a robust framework for researchers to experimentally determine the solubility of this compound in various organic solvents. By following the detailed shake-flask protocol and considering the influential factors, reliable and reproducible solubility data can be generated. This information is invaluable for the effective design of synthetic routes, purification processes, and formulation strategies in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-Bromo-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in many pharmaceutical agents and functional materials.
2-Bromo-6-fluoropyrazine is a key building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents. The resulting 2-aryl-6-fluoropyrazine derivatives are of significant interest in drug discovery programs targeting a range of therapeutic areas. These application notes provide an overview of typical reaction conditions and detailed protocols for the successful Suzuki coupling of this compound.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes representative Suzuki coupling reactions of this compound with various boronic acids and esters. The yields presented are typical for these types of transformations and may vary depending on the specific reaction conditions and the nature of the coupling partners. Optimization of catalyst, ligand, base, and solvent is often necessary to achieve the best results.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 16 | 75-85 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (9:1) | 85 | 12 | 70-80 |
| 5 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 18 | 65-75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | 60-70 |
| 7 | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 | 12 | 88-98 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous solvent system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and any ligand if required.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
Reaction Execution:
-
Through the septum, add the degassed solvent (and degassed water if applicable) via syringe.
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically monitored by TLC or LC-MS).
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-fluoropyrazine product.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the pharmaceutical and agrochemical industries for the synthesis of arylamines. These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 2-Bromo-6-fluoropyrazine, a key intermediate in the development of novel bioactive molecules. The electron-deficient nature of the pyrazine ring and the presence of two halogen substituents present unique challenges and opportunities for selective functionalization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the bromo-substituted pyrazine with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine reactant coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, leading to the formation of a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond, yielding the aminated pyrazine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of ligand is critical, as bulky and electron-rich phosphine ligands are known to facilitate the reductive elimination step and improve the overall efficiency of the reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Buchwald-Hartwig amination of this compound with various amines. The yields provided are estimates based on reactions with structurally similar heteroaryl bromides and may require optimization for specific substrates.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-18 | 75-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16-24 | 80-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 100 | 12-16 | 70-85 |
| 4 | Diethylamine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu | Toluene | 90 | 10-14 | 65-80 |
Note: Yields are estimated and should be considered as a starting point for optimization.
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound. These should be adapted and optimized for specific amine coupling partners.
Protocol 1: General Procedure for the Amination of this compound with an Aromatic Amine (e.g., Aniline)
Materials:
-
This compound (1.0 mmol, 176.97 mg)
-
Aniline (1.2 mmol, 111.74 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.6 mg)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (argon or nitrogen).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-phenyl-6-fluoropyrazin-2-amine.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Aliphatic Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 176.97 mg)
-
Morpholine (1.5 mmol, 130.7 mg, 131 µL)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube with a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) and morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.
-
Stir the mixture for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).
-
Filter the mixture through Celite® and wash the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel to yield 4-(6-fluoropyrazin-2-yl)morpholine.
Mandatory Visualizations
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
2-Bromo-6-fluoropyrazine: A Versatile Building Block in Medicinal Chemistry for Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoropyrazine has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique electronic properties and substitution pattern offer medicinal chemists a versatile scaffold for the synthesis of potent and selective therapeutic agents. The pyrazine core is a common motif in numerous biologically active compounds, recognized for its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases. The presence of a bromine atom at the 2-position provides a convenient handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The fluorine atom at the 6-position can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable interactions with the target protein. This document provides an overview of the application of this compound in the synthesis of kinase inhibitors, with a focus on Tropomyosin receptor kinase A (TrkA) inhibitors, and includes detailed experimental protocols.
Application in the Synthesis of Kinase Inhibitors
The 2-substituted-6-fluoropyrazine scaffold is a key component in the design of various kinase inhibitors. While specific drugs containing this exact building block are not yet prevalent in the market, the closely related pyrazine and pyrimidine cores are present in numerous approved and investigational drugs. A notable example of a related class of compounds is the pyrazine-based TrkA inhibitors. Trk receptors are pivotal in the development and function of the nervous system, and their dysregulation has been implicated in cancer and pain.
Tropomyosin Receptor Kinase (TrkA) Inhibitors
The Trk signaling pathway, which involves RAS/MAPK, PI3K/AKT, and PLCγ cascades, is a critical target in oncology. The development of small molecule inhibitors of TrkA is an active area of research. The pyrazine scaffold has been identified as a promising pharmacophore for potent TrkA inhibition.
Below is a table summarizing the in vitro kinase inhibitory activity of a representative pyrimidine-based TrkA inhibitor, AZ-23, which shares structural similarities with potential derivatives of this compound. This data highlights the potential potency that can be achieved with this class of compounds.
| Kinase Target | AZ-23 IC50 (nM)[1][2][3] |
| TrkA | 2 |
| TrkB | 8 |
| FGFR1 | 24 |
| Flt3 | 52 |
| Ret | 55 |
| MuSk | 84 |
| Lck | 99 |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving the use of this compound as a building block.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids to generate 2-aryl-6-fluoropyrazine derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)
-
Potassium phosphate (K3PO4) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.05 mmol), and SPhos (0.1 mmol).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) are added to the flask via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-6-fluoropyrazine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: TrkA)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of synthesized compounds against a target kinase, such as TrkA.
Materials:
-
Synthesized 2-aryl-6-fluoropyrazine derivatives
-
Recombinant human TrkA kinase
-
ATP (Adenosine triphosphate)
-
Suitable peptide substrate for TrkA
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant TrkA kinase, and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated and thus kinase activity, is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Trk Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the activation of Trk receptors.
Caption: Simplified Trk signaling pathways.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the general workflow from the starting material, this compound, to the biological evaluation of the synthesized compounds.
Caption: Synthesis and evaluation workflow.
References
Application Notes: The Strategic Use of 2-Bromo-6-fluoropyrazine in the Synthesis of Advanced Agrochemicals
Introduction
2-Bromo-6-fluoropyrazine is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its distinct reactivity, stemming from the presence of two different halogen atoms on the pyrazine core, allows for selective and sequential functionalization. This enables the construction of complex molecular architectures with desired physicochemical and biological properties for fungicidal, herbicidal, and insecticidal applications. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, with a particular focus on its potential application in the synthesis of the commercial fungicide, Pyraziflumid.
Application in Fungicide Synthesis: The Case of Pyraziflumid
Pyraziflumid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide that exhibits a broad spectrum of activity against various plant pathogens.[1][2][3][4][5] The core of the Pyraziflumid molecule is a 3-(trifluoromethyl)pyrazine-2-carboxamide moiety. While existing commercial syntheses of Pyraziflumid intermediates often start from acyclic precursors or chloro-substituted pyrazines, this compound represents a viable alternative starting material for the synthesis of the key intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
Established Synthesis of Pyraziflumid Intermediate
The documented synthesis of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate, a key precursor to Pyraziflumid, typically involves the trifluoromethylation of a pre-functionalized pyrazine ring, such as methyl 3-chloropyrazine-2-carboxylate.[1] Another approach builds the pyrazine ring from an acyclic β-ketoester.[4]
Proposed Synthetic Route from this compound
A plausible and efficient synthetic pathway from this compound to methyl 3-(trifluoromethyl)pyrazine-2-carboxylate can be designed. This proposed route leverages modern organometallic cross-coupling reactions to sequentially introduce the required trifluoromethyl and carboxylate functionalities.
Experimental Protocols
Protocol 1: Proposed Synthesis of Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate from this compound
This protocol details a proposed multi-step synthesis for converting this compound into the key Pyraziflumid intermediate, methyl 3-(trifluoromethyl)pyrazine-2-carboxylate. The reaction conditions and yields are based on analogous transformations reported in the scientific literature for similar heterocyclic systems.
Step 1: Selective Trifluoromethylation of this compound
-
Reaction: Palladium-catalyzed trifluoromethylation of the aryl bromide.
-
Reagents and Materials:
-
This compound
-
Trifluoromethyltrimethylsilane (TMSCF₃) or Sodium triflinate (CF₃SO₂Na)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF) or Cesium fluoride (CsF)
-
Anhydrous, degassed solvent (e.g., DMF, NMP)
-
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the trifluoromethylating agent (1.5-2.0 eq), the palladium catalyst (0.05-0.1 eq), CuI (0.1-0.2 eq), and the fluoride source (2.0-3.0 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-(trifluoromethyl)pyrazine.
-
Step 2: Carboxylation of 2-fluoro-6-(trifluoromethyl)pyrazine
-
Reaction: Palladium-catalyzed carboxylation using carbon monoxide.
-
Reagents and Materials:
-
2-fluoro-6-(trifluoromethyl)pyrazine
-
Carbon monoxide (CO) gas
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., dppf, Xantphos)
-
Methanol (as both reactant and solvent)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
-
Procedure:
-
To a high-pressure reactor, add 2-fluoro-6-(trifluoromethyl)pyrazine (1.0 eq), the palladium catalyst (0.05-0.1 eq), and the phosphine ligand (0.1-0.2 eq).
-
Add anhydrous methanol and the base (2.0-3.0 eq).
-
Pressurize the reactor with carbon monoxide (10-50 atm).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
After cooling and carefully venting the reactor, concentrate the reaction mixture.
-
Dilute the residue with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
-
Step 3: Synthesis of Pyraziflumid
-
Reaction: Amidation of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate.
-
Reagents and Materials:
-
Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
-
3',4'-Difluoro-[1,1'-biphenyl]-2-amine
-
Sodium methoxide (NaOMe) or other suitable base
-
Anhydrous solvent (e.g., N,N-Dimethylacetamide - DMA)
-
-
Procedure:
-
To a solution of 3',4'-Difluoro-[1,1'-biphenyl]-2-amine (1.0 eq) in anhydrous DMA, add sodium methoxide (1.5-2.0 eq).
-
Add a solution of methyl 3-(trifluoromethyl)pyrazine-2-carboxylate (1.1 eq) in DMA dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure Pyraziflumid.
-
Data Presentation
Table 1: Proposed Reaction Parameters and Expected Outcomes
| Step | Reaction Type | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Trifluoromethylation | TMSCF₃, KF | Pd(PPh₃)₄, CuI | DMF | 100 | 18 | 70-85 |
| 2 | Carboxylation | CO, Methanol | Pd(OAc)₂, dppf | Methanol | 100 | 18 | 65-80 |
| 3 | Amidation | 3',4'-Difluorobiphenyl-2-amine | NaOMe | DMA | 25 | 8 | 85-95 |
Note: Expected yields are estimates based on literature precedents for similar transformations and may require optimization.
Visualizations
Diagram 1: Proposed Synthetic Pathway to Pyraziflumid
Caption: Proposed synthesis of Pyraziflumid from this compound.
Diagram 2: Experimental Workflow for Step 1 (Trifluoromethylation)
Caption: Workflow for the trifluoromethylation of this compound.
This compound serves as a strategic starting material for the synthesis of complex agrochemicals like Pyraziflumid. The proposed synthetic route, utilizing modern cross-coupling technologies, offers a potentially efficient and modular approach to constructing the core pyrazine structure. Further optimization of the outlined protocols could lead to a scalable and economically viable manufacturing process for this important class of fungicides. The principles demonstrated here can be extended to the synthesis of other novel pyrazine-based agrochemicals, highlighting the value of this compound in agrochemical research and development.
References
- 1. Pyraziflumid: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. Synthesis and biological activity of a novel fungicide, pyraziflumid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Trifluoromethylation of (Hetero)Arenes with CF3 Br - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction with 2-Bromo-6-fluoropyrazine. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is instrumental in the synthesis of substituted alkenes, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
Introduction
The palladium-catalyzed Heck (or Mizoroki-Heck) reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction is particularly useful for the functionalization of heteroaromatic compounds like pyrazines, which are common scaffolds in medicinal chemistry. The presence of a fluorine atom in this compound can influence its reactivity and the reaction conditions required for a successful coupling. These notes provide a comprehensive guide to the Heck reaction conditions applicable to this substrate.
Reaction Mechanism and Key Considerations
The catalytic cycle of the Heck reaction generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydrido-palladium complex, allowing the catalytic cycle to continue.
For successful Heck reactions with this compound, several factors should be considered:
-
Catalyst System: The choice of palladium source and ligand is crucial. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), are often employed to stabilize the palladium catalyst and promote the reaction.
-
Base: An appropriate base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are frequently used.
-
Temperature: Heck reactions are typically performed at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.
-
Alkene Partner: The nature of the alkene coupling partner (e.g., acrylates, styrenes) can influence the optimal reaction conditions.
Tabulated Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound | --- |
| Alkene | Styrene, Acrylates, Acrylamides | 1.1 - 2.0 equivalents |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Pre-catalyst, reduced in situ to Pd(0) |
| Pd(PPh₃)₄ (1-5 mol%) | Pd(0) source, handle under inert atmosphere | |
| Ligand | PPh₃, P(o-tol)₃, Xantphos | 2-4 equivalents relative to Palladium |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | 1.5 - 3.0 equivalents |
| Solvent | DMF, DMAc, NMP, Toluene, Dioxane | Anhydrous and degassed |
| Temperature | 80 - 140 °C | Reaction progress should be monitored |
| Reaction Time | 4 - 24 hours | Monitored by TLC, GC-MS, or LC-MS |
Experimental Protocols
Below are two general protocols for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. Note: These are general procedures and may require optimization for specific substrates and scales. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri-o-tolylphosphine (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) to the flask via syringe.
-
Add styrene (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-6-styrylpyrazine.
Protocol 2: Heck Reaction with an Acrylate Ester
Materials:
-
This compound
-
An acrylate ester (e.g., methyl acrylate, ethyl acrylate, or tert-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMAc (5 mL) and the acrylate ester (1.5 mmol, 1.5 equiv.) to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the corresponding 2-fluoro-6-(alkoxycarbonylvinyl)pyrazine.
Visualizations
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Troubleshooting and Safety
-
Low or No Conversion: If the reaction does not proceed, consider increasing the temperature, changing the solvent, or screening different palladium catalysts, ligands, and bases. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.
-
Formation of Side Products: The formation of homocoupled products or reduced arenes can sometimes be observed. Adjusting the reaction temperature, catalyst loading, or ligand-to-metal ratio may help to minimize these side reactions.
-
Safety Precautions: Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Organic solvents are flammable. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Functionalization of the Pyrazine Ring in 2-Bromo-6-fluoropyrazine: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2-Bromo-6-fluoropyrazine serves as a versatile building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an activated fluorine atom susceptible to nucleophilic displacement, allows for sequential and regioselective functionalization of the pyrazine core.
This document provides detailed application notes and experimental protocols for the key transformations of this compound, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The methodologies outlined herein are based on established literature precedents for similar heterocyclic systems and provide a robust starting point for the synthesis of a diverse range of functionalized pyrazine derivatives.
Key Functionalization Strategies
The pyrazine ring of this compound can be functionalized through several key reaction types, primarily targeting the C-Br and C-F bonds. The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The fluorine atom, activated by the adjacent nitrogen atoms of the pyrazine ring, is a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.
A general overview of these functionalization pathways is depicted in the workflow diagram below.
Figure 1: Key functionalization pathways for this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the C-Br bond in this compound. These methods offer a high degree of functional group tolerance and generally proceed with good to excellent yields.
A. Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-fluoropyrazines
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or their esters. This reaction is a cornerstone for the synthesis of biaryl and heterobiaryl structures.[1][2]
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided below. This protocol is adapted from procedures for similar heteroaryl bromides.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-fluoropyrazine.
Quantitative Data (Representative Examples for similar substrates):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | >90 |
Note: Yields are based on reactions with structurally similar bromopyrazines and may vary for this compound.[4]
B. Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-fluoropyrazines
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction is a powerful method for synthesizing a wide range of substituted aminopyrazines.[5][6][7]
Reaction Principle:
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination of the product.[8]
Experimental Protocol:
The following is a general protocol for the Buchwald-Hartwig amination of this compound.[9][10]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for similar substrates):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu | Toluene | 80 | 12 | >90 |
Note: Yields are based on reactions with various bromopyridines and may require optimization for this compound.
C. Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-fluoropyrazines
The Sonogashira coupling provides a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-alkynyl-6-fluoropyrazines.[11][12]
Reaction Principle:
This reaction is co-catalyzed by palladium and copper complexes. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with a copper(I) acetylide, and reductive elimination.[13]
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is detailed below, based on protocols for similar substrates.[14]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL), followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Examples for similar substrates):
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 12 | 90-98 |
| 3 | 1-Octyne | Pd(OAc)₂/PPh₃ (2/4) | CuI (4) | K₂CO₃ | Acetonitrile | 60 | 8 | 80-90 |
Note: Yields are reported for various bromo-heterocycles and may differ for this compound.
D. Palladium-Catalyzed Cyanation
The cyanation of this compound introduces a nitrile group, a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.[15]
Reaction Principle:
This transformation is typically achieved using a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[16]
Experimental Protocol:
A general protocol for the palladium-catalyzed cyanation of this compound is provided below.[15][16]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂, 0.6 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 4 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-fluoropyrazine-2-carbonitrile.
Quantitative Data (Representative Examples for similar substrates):
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Zn(CN)₂ | Pd₂(dba)₃ (1.5) | dppf (3) | DMF | 120 | 6 | 80-95 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | NMP | 140 | 12 | 75-85 |
| 3 | Zn(CN)₂ | Pd(PPh₃)₄ (5) | - | DMA | 100 | 8 | 80-90 |
Note: Yields are based on reactions with various aryl bromides and may require optimization.
II. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position of this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring nitrogens. This allows for the displacement of the fluoride by a variety of nucleophiles.[14][17]
Reaction Principle:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride ion restores the aromaticity of the pyrazine ring.[18]
Figure 3: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol (with Sodium Methoxide):
The following protocol describes the substitution of the fluorine atom with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe, 1.2 equivalents)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask.
-
Add sodium methoxide (1.2 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50 °C if necessary. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 2-bromo-6-methoxypyrazine.
Quantitative Data (Representative Examples for similar substrates):
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | - | MeOH | RT | 4 | >90 |
| 2 | Pyrrolidine | K₂CO₃ | DMSO | 80 | 6 | 85-95 |
| 3 | Sodium Thiophenoxide | - | DMF | 50 | 3 | >90 |
Note: Yields are based on SNAr reactions on analogous fluoro-substituted heterocycles.[14]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyrazine derivatives. The distinct reactivity of the bromine and fluorine substituents allows for a range of selective transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond. The protocols and data presented in these application notes provide a comprehensive guide for researchers to explore the rich chemistry of this heterocyclic building block in the pursuit of novel compounds for drug discovery and materials science. Further optimization of the reaction conditions for specific substrates is encouraged to achieve optimal results.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Brom-6-fluoropyrazin für das biologische Screening
Anwendungsbereich: Diese Unterlagen bieten detaillierte Protokolle und Anwendungsbeispiele für die Derivatisierung von 2-Brom-6-fluoropyrazin, einer Schlüsselverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Die hier beschriebenen Methoden richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und dem Screening von Pyrazin-basierten Verbindungen, insbesondere als Kinase-Inhibitoren, interessiert sind.
Einleitung
Pyrazin-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die in zahlreichen von der FDA zugelassenen Medikamenten und klinischen Kandidaten zu finden sind.[1][2] Ihre Fähigkeit, als ATP-kompetitive Inhibitoren an die ATP-Bindungstasche von Kinasen zu binden, macht sie zu attraktiven Scaffolds für die Krebstherapie und die Behandlung von Entzündungs- und Autoimmunerkrankungen.[1][2][3] Das Ausgangsmaterial 2-Brom-6-fluoropyrazin bietet zwei reaktive Positionen für die Funktionalisierung: das Brom-Atom, das typischerweise an Palladium-katalysierten Kreuzkupplungsreaktionen teilnimmt, und das Fluor-Atom, das für nukleophile aromatische Substitutionen zugänglich ist.[4][5][6]
Strategien zur Derivatisierung
Die Derivatisierung von 2-Brom-6-fluoropyrazin konzentriert sich hauptsächlich auf die Modifikation an der C2-Position durch Kreuzkupplungsreaktionen. Die gängigsten Methoden sind die Suzuki-Miyaura-Kupplung zur Einführung von Aryl- oder Heteroaryl-Gruppen und die Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen.
Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion ist eine vielseitige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Palladium-katalysierte Kupplung von Organobor-Verbindungen mit Organohalogeniden.[7]
Allgemeines Protokoll für die Suzuki-Miyaura-Kupplung (angepasst von Protokollen für 2-Brompyridine): [8][9]
Materialien:
-
2-Brom-6-fluoropyrazin (1.0 Äquiv.)
-
Aryl- oder Heteroarylboronsäure (1.2 - 1.5 Äquiv.)
-
Palladium(II)-acetat (Pd(OAc)₂) (2-5 mol%) oder Pd₂(dba)₃ (2-3 mol%)
-
Phosphin-Ligand (z.B. SPhos, RuPhos, XPhos) (4-10 mol%)
-
Base (z.B. K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 Äquiv.)
-
Wasserfreies, entgastes Lösungsmittel (z.B. 1,4-Dioxan, Toluol)
-
Standard-Glasgeräte für die organische Synthese unter Schutzgasatmosphäre
Durchführung:
-
In einem ausgeheizten Schlenk-Kolben werden 2-Brom-6-fluoropyrazin, die Boronsäure, die Base, der Palladium-Katalysator und der Ligand eingewogen.
-
Der Kolben wird dreimal evakuiert und mit einem Inertgas (Argon oder Stickstoff) befüllt.
-
Das wasserfreie, entgaste Lösungsmittel wird mittels einer Spritze zugegeben.
-
Die Reaktionsmischung wird bei 80-110 °C für 12-24 Stunden kräftig gerührt.
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt, mit einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
DOT-Skript für den Arbeitsablauf der Suzuki-Miyaura-Kupplung:
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Bromo-6-fluoropyrazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 2-bromo-6-fluoropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions to overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your Suzuki coupling reactions with this compound.
| Problem | Potential Causes | Solutions & Recommendations |
| Low or No Yield | 1. Catalyst Deactivation: The nitrogen atom in the pyrazine ring can coordinate with the palladium catalyst, leading to deactivation.[1][2]2. Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrazine ring may require a highly active catalyst for efficient oxidative addition. 3. Poor Base Selection: The chosen base may not be effective in promoting the transmetalation step.[3][4]4. Suboptimal Solvent System: The solvent may not be suitable for dissolving all reaction components or for facilitating the catalytic cycle.[5][6] | 1. Catalyst/Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) to shield the palladium center and promote oxidative addition.[2][7] Consider using pre-formed palladium catalysts which can be more robust.2. Base Screening: Screen a variety of bases. Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates.[3][8]3. Solvent Optimization: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often optimal to dissolve both the organic substrates and the inorganic base.[6][9] |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture can lead to the unwanted coupling of two boronic acid molecules.[2][10]2. Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of excess water or when the cross-coupling is slow.[7][11]3. Debromination of Starting Material: The bromo-substituent on the pyrazine can be replaced by a hydrogen atom.[10] | 1. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Thoroughly degas all solvents and reagents.[2]2. Stable Boronic Acid Derivatives: Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts to minimize protodeboronation.[7][10]3. Reaction Rate: Optimize conditions to increase the rate of the desired cross-coupling reaction, which will outcompete the side reactions. This can involve adjusting the temperature or catalyst system. |
| Reaction Stalls or is Incomplete | 1. Catalyst Decomposition: The palladium catalyst may be degrading over the course of the reaction, often indicated by the formation of palladium black.[7]2. Insufficient Reagent Equivalents: The stoichiometry of the boronic acid or base may be suboptimal. 3. Low Reaction Temperature: The temperature may not be high enough to drive the reaction to completion. | 1. Robust Catalyst System: Use a more stable catalyst/ligand combination. Increasing the ligand-to-palladium ratio slightly can sometimes help.[7]2. Stoichiometry Adjustment: Typically, a slight excess of the boronic acid (1.1–1.5 equivalents) and a greater excess of the base (2–3 equivalents) are used.[12]3. Temperature Control: Cautiously increasing the reaction temperature can improve reaction rates and conversions.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki reaction with this compound not working, even though the same conditions work for other aryl bromides?
A1: Heteroaryl halides like this compound present unique challenges. The pyrazine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1] This "catalyst poisoning" effect requires specific optimization of the ligand, base, and solvent to achieve a successful reaction. Electron-rich and sterically hindered ligands are often necessary to prevent this coordination and facilitate the catalytic cycle.[7]
Q2: What is the best palladium catalyst and ligand combination for this substrate?
A2: While there is no single "best" combination for all Suzuki reactions, for challenging electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[7] Examples include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos, XPhos, or other Buchwald-type ligands. Pre-catalysts like Pd(dppf)Cl₂ can also be effective.[12] It is advisable to screen a few catalyst/ligand combinations to find the optimal one for your specific coupling partners.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical for the transmetalation step.[3] For this compound, stronger inorganic bases are often preferred. A good starting point is to screen potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3][8] The solubility of the base is also important, which is why aqueous solvent mixtures are frequently used.[4]
Q4: Can I run the reaction under air?
A4: It is strongly advised to run Suzuki coupling reactions under an inert atmosphere (nitrogen or argon).[2] Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction that consumes your coupling partner and complicates purification.[2][10] Oxygen can also contribute to the decomposition of the palladium catalyst.
Q5: My boronic acid seems to be decomposing. What can I do?
A5: Boronic acids can be susceptible to protodeboronation, especially at elevated temperatures or in the presence of water.[7][11] To mitigate this, you can:
-
Use a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate.[7][13]
-
Ensure your reaction is properly degassed to remove any dissolved oxygen.[2]
-
Optimize the reaction to proceed at the lowest possible temperature that still affords a reasonable rate.[7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[12]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[12]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[12]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 2-Bromo-6-fluoropyrazine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cross-coupling of 2-Bromo-6-fluoropyrazine. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most frequently encountered side products in palladium-catalyzed cross-coupling reactions involving this compound are:
-
Homocoupling Products: Dimerization of the boronic acid or organostannane reagent is a common side reaction, particularly in Suzuki and Stille couplings. This is often promoted by the presence of oxygen.[1] In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) can occur, especially when a copper co-catalyst is used.[2]
-
Protodebromination/Dehalogenation: Replacement of the bromine atom on the pyrazine ring with a hydrogen atom leads to the formation of 2-fluoropyrazine. This can be caused by various factors, including the presence of trace amounts of water or other proton sources, or as a competing pathway in the catalytic cycle.
-
Hydrodehalogenation: In some cases, particularly in Heck reactions, the starting aryl halide can be reduced to the corresponding arene.
Q2: How does the fluorine atom on the pyrazine ring affect the cross-coupling reaction?
A2: The fluorine atom, being highly electronegative, significantly influences the electronic properties of the pyrazine ring. This generally makes the ring more electron-deficient, which can have several effects on cross-coupling reactions:
-
Increased Reactivity: The electron-withdrawing nature of fluorine can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, potentially leading to faster reaction rates compared to non-fluorinated analogs.
-
Altered Side Reaction Profile: The electronic effects can also influence the propensity for certain side reactions. While not extensively documented for this specific substrate, electron-deficient aryl halides can sometimes be more prone to side reactions like dehalogenation.
Q3: Which cross-coupling reaction is generally preferred for this compound?
A3: The choice of cross-coupling reaction depends on the desired final product and the available coupling partner.
-
Suzuki-Miyaura Coupling: This is often a preferred method due to the commercial availability and relatively low toxicity of boronic acids. It is widely used for the formation of C-C bonds.
-
Buchwald-Hartwig Amination: This is the go-to method for forming C-N bonds and introducing amine functionalities.
-
Sonogashira Coupling: This reaction is ideal for synthesizing alkynylpyrazines. Copper-free conditions can be employed to minimize alkyne homocoupling.[2]
-
Stille Coupling: While effective and tolerant of many functional groups, the toxicity of organotin reagents is a significant drawback.[3][4]
-
Heck Coupling: This reaction is used for the arylation of alkenes.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more air- and moisture-stable. |
| Inappropriate Ligand | - For Suzuki and Buchwald-Hartwig reactions with this electron-deficient substrate, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often beneficial. |
| Incorrect Base | - The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required. - The base strength should be optimized to avoid decomposition of starting materials or products. |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. |
| Solvent Effects | - Ensure the use of anhydrous and degassed solvents, especially for Suzuki and Stille couplings. - Common solvents include toluene, dioxane, and THF. |
Issue 2: Significant Formation of Homocoupling Side Products
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | - Thoroughly degas all solvents and reagents before use. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] |
| Catalyst Choice | - In Suzuki couplings, using a Pd(0) source can sometimes reduce homocoupling compared to Pd(II) sources. |
| Slow Transmetalation | - Optimize the base and solvent to facilitate the transmetalation step. - In Sonogashira couplings, consider using copper-free conditions to prevent Glaser coupling.[2] |
Issue 3: Predominance of Protodebromination (Formation of 2-Fluoropyrazine)
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | - Use anhydrous solvents and reagents. - Dry the starting materials and base thoroughly before use. |
| Sub-optimal Reaction Conditions | - A change in ligand or base can sometimes suppress this side reaction. - Lowering the reaction temperature may also be beneficial. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, based on procedures for similar substrates. Note: These are starting points and may require optimization for specific coupling partners.
Suzuki-Miyaura Coupling (General Protocol)
A mixture of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., 4:1 dioxane/water) is thoroughly degassed. The reaction mixture is then heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination (General Protocol)
To a reaction vessel under an inert atmosphere are added this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is heated at 80-110 °C until completion. The reaction is then cooled, quenched, and worked up as described for the Suzuki-Miyaura coupling.
Sonogashira Coupling (Protocol adapted for a similar substrate)
Based on a procedure for 6-bromo-3-fluoro-2-cyanopyridine, a degassed solution of this compound (1.1 equiv) in a mixture of THF and Et₃N (e.g., 2:1 ratio) is treated with Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[6] After further degassing, the terminal alkyne (1.0 equiv) is added dropwise, and the reaction is stirred at room temperature for 16 hours.[6] The reaction mixture is then worked up and purified.
Signaling Pathways and Experimental Workflows
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: A simplified diagram of a generic palladium-catalyzed cross-coupling cycle.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in cross-coupling reactions.
References
Technical Support Center: Purification of 2-Bromo-6-fluoropyrazine Derivatives
Welcome to the technical support center for the purification of 2-Bromo-6-fluoropyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification of these valuable chemical intermediates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides practical advice for overcoming common pitfalls in the purification of this compound derivatives, presented in a question-and-answer format.
Section 1: General Purity Issues
Q1: My final product has low purity after initial work-up. What are the likely impurities?
A1: Low purity in crude this compound derivatives typically stems from two main sources:
-
Unreacted Starting Materials: The most common impurities are residual starting materials from the synthesis step.[1][2]
-
Side-Products: Depending on the synthetic route, side-products such as imidazole derivatives can form and be carried through the initial extraction.[2][3][4] Other byproducts can arise from side reactions if conditions like temperature and reaction time are not optimized.[3][5]
Q2: How can I avoid product degradation during purification?
A2: Pyrazine derivatives can be sensitive to harsh conditions.[3] To minimize degradation:
-
Avoid Extreme pH: Use milder reagents and avoid overly acidic or basic conditions during liquid-liquid extractions and other work-up steps if your specific derivative shows sensitivity.[3]
-
Limit Heat Exposure: When removing solvent using a rotary evaporator, use a moderate temperature water bath. Avoid unnecessarily high temperatures during any heating steps, as this can lead to the breakdown of the pyrazine ring.[5][6]
-
Monitor Time: Prolonged exposure to purification conditions (e.g., extended time on a silica gel column) can sometimes lead to degradation for sensitive compounds.
Section 2: Column Chromatography
Q3: I'm having trouble separating my product from a close-running impurity using column chromatography. How can I improve resolution?
A3: Achieving good separation for compounds with similar polarities can be challenging.[2] Consider the following:
-
Optimize the Mobile Phase: A systematic optimization of your eluent system is crucial.[2] Start with a low-polarity eluent and gradually increase the polarity. A common and effective system for pyrazine derivatives is a mixture of hexane and ethyl acetate.[3][4] A 90/10 hexane/ethyl acetate mixture has been shown to provide good separation.[4] Using a shallow gradient, where the polarity is increased very slowly, can significantly improve the resolution of closely eluting compounds.[2]
-
Check Column Loading: Overloading the column is a frequent cause of poor separation.[2] Ensure the amount of crude product loaded is appropriate for the column's size and the difficulty of the separation. A general rule is to load 1-5% of the silica gel weight.
-
Choose the Right Stationary Phase: While silica gel is most common, for particularly difficult separations, consider alternative stationary phases like alumina or C18-bonded silica.[4][7]
Q4: My product seems to be sticking to the silica gel column, leading to low recovery.
A4: This can happen if the compound is particularly polar or interacts strongly with the acidic nature of silica gel.
-
Add a Modifier: Try adding a small amount (0.1-1%) of a polar solvent like triethylamine or methanol to your eluent system. Triethylamine can help by deactivating the acidic sites on the silica gel, while methanol can increase the eluting power to move highly retained compounds.
-
Switch to a Different Adsorbent: Consider using a less acidic adsorbent like neutral alumina.
Section 3: Recrystallization
Q5: I can't get my this compound derivative to crystallize. What am I doing wrong?
A5: Successful recrystallization depends heavily on solvent choice and technique.
-
Systematic Solvent Selection: The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[1] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) on a small scale to find the optimal one.
-
Ensure Slow Cooling: Rapidly cooling the solution in an ice bath ("shock cooling") can cause the product to precipitate as an impure amorphous solid instead of forming pure crystals.[1] Allow the flask to cool slowly and undisturbed to room temperature first. Once crystal formation begins, you can then move it to an ice bath to maximize the yield.[1]
-
"Scratch" the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites that initiate crystallization.
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.
Section 4: Liquid-Liquid Extraction (LLE)
Q6: My yield is low after liquid-liquid extraction. How can I improve product recovery?
A6: Low recovery from LLE is often due to inefficient extraction or emulsion formation.
-
Perform Multiple Extractions: A single extraction is often insufficient. Effective LLE of pyrazines typically requires multiple extraction steps with fresh solvent each time to ensure complete recovery from the aqueous phase.[4][6]
-
Choose the Right Solvent: Common solvents for pyrazine extraction include hexane, methyl-t-butyl ether (MTBE), and ethyl acetate.[4] Notably, using hexane can be advantageous as it may not co-extract more polar imidazole impurities, whereas MTBE and ethyl acetate might.[4]
-
Break Emulsions: If an emulsion (a stable layer between the organic and aqueous phases) forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
Quantitative Data Summary
The following table summarizes quantitative parameters found in literature for the purification of pyrazine derivatives. Note that this data may not be for this compound itself but for closely related compounds, and serves as a guiding principle.
| Parameter | Method | Details | Compound Class | Purity/Yield | Source |
| Eluent Composition | Column Chromatography | 90/10 Hexane/Ethyl Acetate | Alkyl Pyrazines | Good Separation | [3][4] |
| Intermediate Yield | Bromination | Tribromo oxygen phosphorus, 110–130°C | 2-bromo-6-methyl-5-nitro pyridine | 92.8% | [8] |
| Intermediate Yield | Reduction | Raney nickel, H₂ (40 psi) | 2-bromo-5-amino-6-picoline | 90.0% | [8] |
| Final Product Purity | Full Synthesis/Purification | N-bromo-succinimide bromination | 2-bromo-6-fluorobenzoic acid | 98.8% | [9] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a generalized procedure for purifying this compound derivatives.
-
Prepare the Slurry: In a fume hood, add silica gel to a beaker containing your chosen eluent system (e.g., 90:10 hexane:ethyl acetate). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane (DCM). Using a pipette, carefully add the sample solution to the top of the silica bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions.[3] Maintain a constant flow rate.
-
Analyze Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify which ones contain the purified product.[3]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.[3]
Protocol 2: Purification by Recrystallization
This protocol describes a standard method for recrystallizing solid pyrazine derivatives.
-
Dissolve the Crude Product: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to your crude solid product. Swirl and heat gently until the solid is completely dissolved.[1]
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.[1]
-
Cool the Solution: Cover the flask and allow the solution to cool slowly to room temperature, undisturbed.[1]
-
Induce Crystallization: Once crystals begin to form, you can place the flask in an ice-water bath to maximize crystal formation.[1]
-
Collect Crystals: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[1]
-
Dry the Product: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
Caption: Troubleshooting flowchart for common purification issues.
Caption: A typical purification workflow for pyrazine derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 9. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Yield in 2-Bromo-6-fluoropyrazine Reactions
Welcome to the technical support center for reactions involving 2-Bromo-6-fluoropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges and improve reaction yields in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?
Low yields with this compound are a common issue and can stem from several factors. The pyrazine core, being electron-deficient and containing two nitrogen atoms, can present unique challenges. Key areas to investigate include:
-
Catalyst Inhibition or Deactivation: The lone pairs of electrons on the pyrazine nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.
-
Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and the choice of solvent and base are critical and often need to be carefully optimized for this specific substrate.
-
Poor Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid, amine, alkyne), solvents, and bases is crucial. Impurities can poison the catalyst.
-
Inadequate Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. An insufficient inert atmosphere can lead to catalyst oxidation and decomposition.
Q2: How does the 6-fluoro substituent affect the reactivity of this compound?
The fluorine atom at the 6-position is a strongly electron-withdrawing group. This has several implications for reactivity:
-
Increased Electrophilicity: The C-Br bond is more electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle.
-
Altered Basicity of Pyrazine Nitrogens: The electron-withdrawing nature of fluorine reduces the basicity of the pyrazine nitrogens, which may lessen their tendency to coordinate to and poison the palladium catalyst compared to non-fluorinated pyrazines.
-
Potential for Nucleophilic Aromatic Substitution (SNAr): While cross-coupling is the desired pathway, the highly activated ring may be susceptible to competing SNAr reactions under certain conditions, especially with strong nucleophiles.
Q3: What are the most common side reactions observed with this compound?
Besides the desired cross-coupling product, several side reactions can lead to low yields:
-
Protodebromination: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-fluoropyrazine. This can be caused by impurities or side reactions involving the solvent or base.
-
Homocoupling: Coupling of two molecules of the coupling partner (e.g., boronic acid homocoupling in Suzuki reactions, Glaser coupling of terminal alkynes in Sonogashira reactions).
-
Decomposition of Starting Materials or Products: The reaction conditions (e.g., high temperature, strong base) may lead to the degradation of the starting materials or the desired product.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, low yields are frequently encountered with heterocyclic halides.
Troubleshooting Workflow for Low Suzuki-Miyaura Coupling Yield
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling (Analogous Systems)
The following data is based on reactions with structurally similar bromopyridines and serves as a guide for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | >90 |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 70-85 |
| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 80-95 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 80 | 8 | >95 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and ligand (if required).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 2: Low Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for C-N bond formation. The success of this reaction with this compound is highly dependent on the choice of catalyst, ligand, and base.
Logical Relationship for Troubleshooting Buchwald-Hartwig Amination
Data Presentation: Comparison of Reaction Conditions for Buchwald-Hartwig Amination (Analogous Systems)
The following data is based on reactions with structurally similar bromopyridines and serves as a guide for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.4) | NaOtBu (1.4) | Toluene | 110 | 12 | >90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 24 | 60-75 |
| 3 | BrettPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 18 | >95 |
| 4 | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Issue 3: Low Yield in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between sp² and sp carbon atoms. Low yields with this compound can be due to catalyst deactivation and alkyne homocoupling.
Experimental Workflow for Sonogashira Coupling Optimization
Technical Support Center: Catalyst Selection for 2-Bromo-6-fluoropyrazine Coupling
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Bromo-6-fluoropyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound presents unique challenges due to its electron-deficient nature, a consequence of the two nitrogen atoms in the pyrazine ring and the electron-withdrawing fluorine atom. This electronic profile can lead to:
-
Catalyst Inhibition: The lone pairs on the pyrazine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
-
Difficult Oxidative Addition: The electron-deficient nature of the aromatic ring can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.
Q2: Which type of palladium catalyst and ligand is a good starting point for Suzuki-Miyaura coupling with this compound?
A2: For Suzuki-Miyaura couplings of electron-deficient heteroaryl halides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended. A good starting point would be a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos. These ligands are known to promote the challenging oxidative addition and reductive elimination steps. For more routine applications, Pd(PPh₃)₄ or PdCl₂(dppf) can also be effective.[1][2]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: A successful Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, and base.[3]
-
Catalyst/Ligand: Systems composed of Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich ligands like Xantphos, XPhos, or SPhos are often effective.[1][3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common choice, although cesium carbonate (Cs₂CO₃) can also be used, particularly for sensitive substrates.[4]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are typically used.
Q4: I am observing low to no yield in my Sonogashira coupling. What are the likely causes?
A4: Low yields in Sonogashira couplings of this compound can stem from several factors:
-
Catalyst System: A standard Sonogashira reaction requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The efficiency is highly dependent on the specific catalyst and ligands.
-
Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Inadequate base strength or decomposition can stall the reaction.
-
Homocoupling: The terminal alkyne can undergo homocoupling (Glaser coupling), especially in the presence of oxygen. Ensuring thoroughly deoxygenated conditions is crucial.
Troubleshooting Guides
Problem: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Solution |
| Catalyst Deactivation | The pyrazine nitrogen can coordinate to the palladium. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically shield the metal center.[5] |
| Inefficient Oxidative Addition | The electron-deficient ring makes this step difficult. Employ more active, third-generation Buchwald-Hartwig G3 or G4 precatalysts. |
| Protodeboronation of Boronic Acid | The boronic acid is being consumed by a side reaction. Use anhydrous solvents, ensure the base is not excessively strong, or switch to more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates. |
| Incorrect Base | The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] |
Problem: Significant Byproduct Formation in Buchwald-Hartwig Amination
| Possible Cause | Solution |
| Hydrodehalogenation | The starting material is being reduced. Ensure strictly anhydrous and anaerobic conditions. Lowering the reaction temperature might also help. |
| Homocoupling of Amine | This is less common but can occur. Optimize the catalyst-to-ligand ratio and ensure efficient stirring. |
| Reaction with Solvent | Some solvents can participate in side reactions at high temperatures. Consider switching to a more inert solvent. |
Data Presentation: Catalyst Systems for Analogous Heteroaryl Couplings
Data for the specific substrate this compound is limited in the available literature. The following tables present data for analogous electron-deficient heteroaryl halides to provide guidance on catalyst selection.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,5-Diiodopyrazine with Phenylboronic Acid [1]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
Table 2: Catalyst Systems for the Buchwald-Hartwig Amination of Bromopyridines [3]
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80-110 |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-110 |
Table 3: Catalyst System for the Sonogashira Coupling of 2-Amino-3-bromopyridines [7]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) |
| Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates.[8]
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of this compound
Note: This is a generalized procedure and requires optimization for specific substrates.[3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitoring: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Workup: Dilute with a suitable organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
General Procedure for Sonogashira Coupling of this compound
Note: This is a generalized procedure and requires optimization for specific substrates.[7]
-
Reaction Setup: To a round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂), ligand (e.g., PPh₃), and copper(I) iodide (CuI).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the solvent (e.g., DMF), this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) for the required time (typically 3 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
Caption: A generalized experimental workflow for Buchwald-Hartwig amination.
Caption: Decision tree for initial catalyst system selection based on the desired coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reactivity of 2-Bromo-6-fluoropyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoropyrazine. The content focuses on common synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr), detailing the effects of bases and solvents on these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
A1: this compound is an electron-deficient heteroaromatic compound, making it susceptible to several reaction types. The most common are:
-
Palladium-catalyzed cross-coupling reactions at the bromine position, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The Carbon-Bromine bond is significantly more reactive than the Carbon-Fluorine bond in these reactions.
-
Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces one of the halogen atoms. The regioselectivity of this reaction is highly dependent on the nucleophile and reaction conditions.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond in this compound is the primary site of reaction, allowing for selective functionalization.
Q3: Which position is more susceptible to Nucleophilic Aromatic Substitution (SNAr)?
A3: The pyrazine ring is inherently electron-deficient, which facilitates SNAr.[1] The regioselectivity of nucleophilic attack is influenced by the electronic properties of the substituents and the nature of the nucleophile. For many nucleophiles, the position para to the other halogen can be favored due to resonance stabilization of the Meisenheimer intermediate. However, the outcome can be sensitive to reaction conditions, and computational studies can be useful in predicting regioselectivity in complex cases.[2][3]
Q4: Why are my yields low in Suzuki-Miyaura coupling reactions with this compound?
A4: Low yields in Suzuki-Miyaura couplings involving nitrogen-containing heterocycles are a common issue.[4] Potential causes include:
-
Catalyst poisoning: The nitrogen atoms of the pyrazine ring can coordinate to the palladium catalyst, leading to deactivation.[4]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially in the presence of aqueous bases.[4]
-
Homocoupling: Self-coupling of the boronic acid can occur, often promoted by the presence of oxygen.[4]
Q5: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?
A5: Key factors for a successful Buchwald-Hartwig amination include the choice of catalyst, ligand, base, and solvent. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[5] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The reaction should be performed under an inert atmosphere to prevent catalyst degradation.[6][7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Catalyst poisoning by the pyrazine nitrogen. | Use a bulkier, electron-rich ligand (e.g., XPhos, SPhos) to shield the palladium center.[4] |
| Protodeboronation of the boronic acid. | Use a more stable boronic ester (e.g., pinacol ester) and anhydrous conditions. A milder base like K₃PO₄ may also help.[8] | |
| Inactive catalyst. | Ensure the palladium source is active and the reaction is thoroughly degassed.[4] | |
| Significant homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents and maintain a positive inert gas pressure.[9] |
| Slow transmetalation step. | Increase the reaction temperature or screen different bases to find one that better facilitates transmetalation.[10] | |
| Unreacted starting material | Insufficient catalyst activity or deactivation. | Increase catalyst loading slightly or switch to a more robust catalyst/ligand system.[9] |
| Low reaction temperature. | Increase the temperature in increments of 10-20 °C. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low product yield | Inappropriate ligand for the specific amine. | Screen different ligands. Bulky biarylphosphine ligands are generally good for primary amines, while others like BINAP may be better for secondary amines.[7] |
| Base is too weak or too strong. | Strong bases like NaOtBu are often required, but if the substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ can be tried.[5][10] | |
| Catalyst deactivation. | Ensure anhydrous and anaerobic conditions. Use a pre-formed palladium catalyst. | |
| Formation of side products (e.g., hydrodehalogenation) | β-hydride elimination from the amine. | This is more common with certain primary amines. Using a different ligand or lowering the reaction temperature may help.[11] |
| Reaction does not go to completion | Insufficient heating or reaction time. | Increase the reaction temperature or prolong the reaction time, monitoring by TLC or LC-MS. |
| Poor solubility of reagents. | Screen different anhydrous solvents like toluene, dioxane, or THF.[12] |
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Suggested Solution |
| No reaction or low conversion | Insufficient activation of the pyrazine ring. | While this compound is electron-deficient, highly unreactive nucleophiles may require forcing conditions. Increase the reaction temperature. |
| Nucleophile is too weak. | If possible, deprotonate the nucleophile with a suitable base to increase its nucleophilicity. | |
| Poor regioselectivity | Similar reactivity at both halogen positions. | The regioselectivity of SNAr on dihalopyrazines can be subtle.[2] Try changing the solvent polarity, as this can influence which position is favored for attack.[13] |
| Thermodynamic vs. kinetic control. | Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. | |
| Decomposition of starting material or product | Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time. |
| Presence of water with sensitive reagents. | Ensure anhydrous conditions if reagents are sensitive to hydrolysis. |
Data Presentation
Disclaimer: The following tables present representative data from reactions on analogous substrates (e.g., bromopyridines, dichloropyrimidines) due to the limited availability of comprehensive screening data specifically for this compound. These conditions should be considered as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 4-12 | 81-95 | [14] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 90-100 | 6-16 | 80-90 | [14] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 85 | 6-14 | 75-85 | [14] |
| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | ~80 | [4] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.4) | Dioxane | 100 | 24 | 95 | [6] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 80 | 18 | 98 | [15] |
| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | t-BuOH | 110 | 12 | 85-95 | |
| Pyrrolidine | Pd(OAc)₂ (2) | dppp (4) | NaOtBu (1.4) | Toluene | 80-100 | 12 | 90-98 |
Table 3: Representative Conditions for SNAr on Halo-N-Heterocycles
| Nucleophile | Leaving Group | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Cl | K₂CO₃ (2) | DMSO | 120 | 2 | 95 | [16] |
| Piperidine | F | - | Ethanol | 80 | 4 | 90 | [17] |
| Sodium Methoxide | Cl | - | Methanol | 65 | 1 | 98 | [18] |
| Aniline | Cl | K₂CO₃ (3) | Acetonitrile | Reflux | 16-18 | 83-96 | [19] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 3.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and any additional ligand.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.[7]
-
Seal the vessel and heat the reaction mixture to a temperature between 80 and 110 °C for 4 to 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add this compound (1.0 eq) and the desired solvent (e.g., DMSO, DMF, or an alcohol).
-
Add the nucleophile (1.1-2.0 eq). If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq) may be required to scavenge the HBr/HF produced.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to >100 °C depending on the nucleophile's reactivity).
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Perform an aqueous workup, typically by diluting with water and extracting the product with an organic solvent.
-
Wash the organic layer, dry it over a drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[12]
Caption: A logical decision tree for troubleshooting low-yielding SNAr reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites [mdpi.com]
Improving regioselectivity in reactions with 2-Bromo-6-fluoropyrazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoropyrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to achieving high regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the bromine and fluorine substituents in this compound in common cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of halogens is primarily governed by the carbon-halogen bond strength. The general trend for reactivity is I > Br > Cl > F.[1] Therefore, the C-Br bond in this compound is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-F bond. This allows for selective functionalization at the C2 position (bromine) while leaving the C6 position (fluorine) intact.
Q2: I am observing poor regioselectivity in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve it?
A2: Poor regioselectivity in Suzuki-Miyaura coupling, meaning reaction at the C-F bond or a mixture of products, is uncommon but can be influenced by several factors. Key areas to troubleshoot include the choice of catalyst, ligands, and reaction conditions. The catalyst system is critical for achieving high yields and regioselectivity.[2] For instance, in some dihaloheterocycles, the choice of palladium catalyst and ligand can switch the site of reactivity.[3][4]
To improve regioselectivity, consider the following:
-
Catalyst and Ligand Selection: Employ a catalyst system known for high selectivity in coupling with aryl bromides. Palladium catalysts with bulky, electron-rich phosphine ligands are often effective.
-
Reaction Temperature: Lowering the reaction temperature may favor the kinetically preferred reaction at the more reactive C-Br bond.
-
Reaction Time: Monitor the reaction progress closely to avoid over-reaction or side reactions that could lead to the loss of regioselectivity.
Q3: How can I achieve selective amination of this compound using a Buchwald-Hartwig reaction?
A3: Achieving selective amination at the C2 position of this compound via a Buchwald-Hartwig reaction is highly feasible due to the greater reactivity of the C-Br bond.[1] Optimization of the reaction conditions is key.[5] The choice of palladium catalyst, phosphine ligand, base, and solvent are all crucial for high yields and selectivity.[6][7]
For successful regioselective amination:
-
Use a palladium catalyst such as Pd(OAc)2 or Pd2(dba)3.
-
Employ a suitable phosphine ligand like BINAP, Xantphos, or a Buchwald ligand such as XPhos.[1]
-
Select an appropriate base, for example, NaOtBu, Cs2CO3, or K2CO3.[1]
-
Use an anhydrous, degassed solvent like toluene, dioxane, or THF.[1]
Q4: Is it possible to selectively substitute the fluorine atom in this compound?
A4: Yes, selective substitution of the fluorine atom is possible, typically through nucleophilic aromatic substitution (SNA r). In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of halogens as leaving groups in SNAr reactions is often reversed (F > Cl > Br > I).[8][9] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[8] The stability of the resulting Meisenheimer intermediate also plays a crucial role.[10]
To favor substitution at the C-F bond:
-
Employ SNAr conditions with a strong nucleophile.
-
Avoid palladium catalysts, which would favor reaction at the C-Br bond.
-
The pyrazine ring is electron-deficient, which facilitates SNAr.[11]
Troubleshooting Guide: Poor Regioselectivity
If you are experiencing a mixture of C2 and C6 substituted products, use the following guide to troubleshoot your reaction.
Caption: Troubleshooting workflow for poor regioselectivity.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for achieving regioselective transformations on halogenated pyridines and pyrazines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Regioselective Buchwald-Hartwig Amination Conditions for Bromo-Halo Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Reference Analogy |
| Pd(OAc)2 (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 80-110 | High | C-Br > C-Cl | [5] |
| Pd2(dba)3 (1-2) | XPhos (2-4) | K2CO3 (2) | Dioxane | 100 | Good | C-I > C-F | [12] |
| Pd(OAc)2 (5) | XantPhos (10) | Cs2CO3 (2) | THF | 110 | 70-90 | C-Br > C-Cl | [1] |
Table 2: Regioselective Suzuki-Miyaura Coupling Conditions for Dihaloheterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Regioselectivity | Reference Analogy |
| Pd(PPh3)4 (5) | - | K2CO3 (2) | Toluene | Reflux | 83 | C-Br > C-Cl | [2] |
| Pd(dppf)Cl2 (3) | - | Na3PO4 (3) | Dioxane | 80-100 | 65-89 | C-Br > C-Cl | [2] |
| Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | High | C-Br > C-Cl | [4] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-Br Position
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).[2]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination at the C-Br Position
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equivalents) to a Schlenk flask.[1]
-
Reagent Addition: Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[1]
-
Reaction: Heat the mixture with stirring to the optimal temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired 2-amino-6-fluoropyrazine derivative.
Signaling Pathways and Logical Relationships
Caption: Logic diagram for predicting regioselective outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Bromo-6-fluoropyrazine Derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-Bromo-6-fluoropyrazine and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides practical advice for overcoming common pitfalls in pyrazine synthesis, presented in a question-and-answer format.
Synthesis & Reaction Optimization
Question 1: My pyrazine synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in pyrazine synthesis can stem from several factors. Below are common culprits and potential solutions:
-
Suboptimal Reaction Conditions : The synthesis of pyrazine derivatives, often involving condensation reactions, is highly sensitive to conditions.[1][2] Ensure that temperature, pressure, and reaction time are optimized for your specific substrates. Some methods may involve harsh conditions that can lead to product degradation.[2]
-
Purity of Starting Materials : The purity of precursors, such as α-diketones and 1,2-diamines, is critical.[2] Impurities can initiate unwanted side reactions, consuming starting materials and generating byproducts that complicate purification. Consider purifying starting materials if their quality is uncertain.
-
Incomplete Reaction : The initial condensation or a subsequent cyclization step may not be proceeding to completion.[1]
-
Solution : Try extending the reaction time or carefully increasing the reaction temperature while monitoring for product degradation.[1] Ensure efficient mixing, especially in heterogeneous mixtures.
-
-
Incomplete Oxidation : Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the final aromatic product.[2] If this oxidation step is incomplete, the final product will be a mixture, reducing the yield of the desired pyrazine.[2]
-
Solution : Ensure the oxidizing agent is active and added in the correct stoichiometric amount. In some cases, switching to a different oxidant or extending the oxidation time may be necessary.
-
Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: The formation of unwanted side products is a common issue that reduces the yield and complicates purification.
-
Identify Potential Side Reactions : Review the mechanism of your reaction to identify likely side products. For example, in condensation reactions, self-condensation of the dicarbonyl compound or other competing pathways can occur.
-
Systematic Optimization : A systematic optimization of reaction parameters is crucial.[1] Adjusting the temperature, catalyst loading, solvent polarity, and the rate of reagent addition can help improve selectivity towards the desired product.[1][3]
-
Protecting Groups : If your starting materials contain sensitive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.
Scale-Up Challenges
Question 3: I am trying to scale up my synthesis from the lab to a pilot plant. What new challenges should I anticipate?
Answer: Scaling up a synthesis introduces challenges related to physical and chemical parameters that are often negligible at the lab scale.
-
Heat Transfer : Acylation and condensation reactions are often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to temperature spikes, promoting side reactions or product degradation.[4]
-
Mitigation : Use a jacketed reactor with an appropriate chiller/heater unit and ensure efficient agitation to maintain uniform temperature.[4]
-
-
Mass Transfer & Mixing : Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration, which can foster side reactions and impurity formation.[3]
-
Mitigation : Select the appropriate reactor geometry and agitator design for your reaction's viscosity and characteristics.[4]
-
-
Reagent Addition Rate : The rate of reagent addition is critical in large-scale exothermic reactions. Adding reagents too quickly can cause a dangerous temperature increase.[3]
-
Mitigation : Use a programmable addition funnel or pump to control the addition rate and monitor the internal temperature closely.[4]
-
Purification
Question 4: I am struggling to separate my target this compound derivative from impurities using standard column chromatography.
Answer: Purification can be challenging, especially if impurities have similar polarity to the product.
-
Optimize Chromatography Conditions :
-
Solvent System : Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation on a TLC plate before attempting a column.
-
Alternative Stationary Phases : If normal-phase silica gel is ineffective, consider reverse-phase chromatography using a C18-bonded silica column.[2]
-
-
Recrystallization : If your product is a solid, recrystallization is a powerful purification technique. Experiment with different solvents to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
-
Workup Modification : Sometimes, an acidic or basic wash during the workup phase can remove key impurities before chromatography is even attempted. Use this approach with caution if your target molecule is sensitive to pH changes.[1]
Data & Reaction Parameters
The optimal conditions for synthesis can vary significantly based on the specific substrates used. The following table provides a general overview of parameters for pyrazine synthesis and potential adjustments for troubleshooting.
| Parameter | Typical Range / Condition | Troubleshooting Adjustment for Low Yield |
| Temperature | Room Temperature to 120°C | Increase temperature in small increments (e.g., 10°C).[1] |
| Reaction Time | 2 - 24 hours | Extend reaction time and monitor by TLC/LC-MS.[1] |
| Solvent | Toluene, 1,4-Dioxane, DCM, Methanol | Screen different solvents to improve solubility and yield.[1] |
| Catalyst | t-BuOK, MnO₂, Copper, Palladium | Increase catalyst loading modestly if efficiency is an issue on scale-up.[3][5] |
| Atmosphere | Inert (N₂ or Ar), or Air/O₂ for oxidation steps | Ensure an inert atmosphere for sensitive reagents; ensure O₂ supply if needed. |
Experimental Protocols & Workflows
Generalized Protocol for Pyrazine Synthesis via Condensation
This protocol describes a general method for the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, a common route for creating the pyrazine core.
Materials:
-
1,2-Dicarbonyl Compound (1.0 eq)
-
1,2-Diamine Compound (1.0 eq)
-
Catalyst (e.g., t-BuOK, 10 mol%)[5]
-
Solvent (e.g., Aqueous Methanol)[5]
-
Silica Gel for Chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1.0 eq) in the chosen solvent.[2]
-
Reagent Addition : Add the 1,2-diamine (1.0 eq) and the catalyst to the solution while stirring.[2]
-
Reaction Monitoring : Stir the reaction at the optimized temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC).[2] The reaction is often complete when the starting materials are consumed.
-
Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.[1]
-
Extraction : Re-dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
Purification : Filter the drying agent and evaporate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure pyrazine derivative.[1]
-
Analysis : Characterize the final product using NMR, MS, and melting point to confirm its identity and purity.[1]
Visualized Workflows
The following diagrams illustrate the general experimental and troubleshooting workflows.
Caption: A generalized experimental workflow for the synthesis, purification, and analysis of pyrazine derivatives.
Caption: A troubleshooting decision tree for diagnosing the cause of low yield in pyrazine synthesis.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-6-fluoropyrazine and 2,6-dibromopyrazine for Researchers and Drug Development Professionals
An objective analysis of two key halogenated pyrazine building blocks, evaluating their physicochemical properties and reactivity in common cross-coupling reactions to inform synthetic strategy and application in drug discovery.
This guide provides a comprehensive comparison of 2-Bromo-6-fluoropyrazine and 2,6-dibromopyrazine, two important heterocyclic building blocks in the fields of medicinal chemistry, agrochemicals, and materials science. By presenting their physicochemical properties, comparative reactivity in key synthetic transformations, and relevant experimental protocols, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 2,6-dibromopyrazine is presented in Table 1. These properties are crucial in determining the solubility, reactivity, and handling requirements of the compounds.
| Property | This compound | 2,6-dibromopyrazine |
| CAS Number | 1209458-12-7 | 23229-25-6[1] |
| Molecular Formula | C₄H₂BrFN₂ | C₄H₂Br₂N₂[1] |
| Molecular Weight | 176.97 g/mol | 237.88 g/mol [1] |
| Appearance | Not specified | White to light yellow powder to crystal[1] |
| Melting Point | Not specified | 51 - 55 °C[1] |
| Boiling Point | 176.5±35.0 °C (Predicted) | 65 °C/1.5 mmHg[1] |
| Density | 1.838±0.06 g/cm³ (Predicted) | Not specified |
Comparative Reactivity in Cross-Coupling Reactions
Both this compound and 2,6-dibromopyrazine are versatile substrates for a variety of cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Their reactivity is primarily dictated by the nature and position of the halogen substituents on the pyrazine ring.
The pyrazine ring is an electron-deficient system, which generally enhances its reactivity towards nucleophilic aromatic substitution and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of the two pyrazine derivatives, the reactivity of the C-Br bond is generally higher than that of a C-F bond. For 2,6-dibromopyrazine, site-selective mono-arylation can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid reagent. The second C-Br bond can then be subjected to a subsequent, different cross-coupling reaction, allowing for the synthesis of unsymmetrically substituted pyrazines. In this compound, the C-Br bond is the primary site of reaction in Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the C-Br bond is more reactive than the C-F bond. For 2,6-dibromopyrazine, selective mono-amination is achievable, providing a pathway to 2-amino-6-bromopyrazine derivatives. These intermediates can be further functionalized at the remaining bromine position. In the case of this compound, the C-Br bond is preferentially substituted to introduce an amino group.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution. The fluorine atom in this compound is a better leaving group in SNAr reactions compared to the bromine atom, due to its higher electronegativity which polarizes the C-F bond and stabilizes the Meisenheimer intermediate. Therefore, under SNAr conditions, the fluorine atom is expected to be more readily displaced by nucleophiles. In 2,6-dibromopyrazine, the bromine atoms are less reactive towards SNAr compared to the fluorine in the fluoro-bromo counterpart.
Experimental Protocols and Data
General Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Representative Protocol for Suzuki-Miyaura Coupling of a Dihalopyrazine
This protocol is adapted for the mono-arylation of a dihalopyrazine and can be used as a starting point for both 2,6-dibromopyrazine and this compound (reacting at the C-Br position).
-
Reagents and Conditions:
-
Dihalopyrazine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried flask, add the dihalopyrazine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Protocol for Buchwald-Hartwig Amination of a Dihalopyrazine
This protocol for mono-amination is based on procedures for similar dihaloheterocycles and can be adapted for both target compounds.
-
Reagents and Conditions:
-
Dihalopyrazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Temperature: 90-110 °C
-
Atmosphere: Inert (Nitrogen or Argon)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.
-
Add the dihalopyrazine and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway
Pyrazine derivatives are prevalent scaffolds in the development of kinase inhibitors, a major class of therapeutic agents. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. As such, it is a significant target for drug discovery.[2][3] The synthesis of potent and selective p38 MAPK inhibitors often utilizes halogenated pyrazine intermediates.
The following diagram illustrates a simplified representation of the p38 MAPK signaling pathway, which can be targeted by inhibitors synthesized from precursors like this compound and 2,6-dibromopyrazine.
Conclusion
Both this compound and 2,6-dibromopyrazine are valuable and versatile building blocks for organic synthesis. The choice between them will largely depend on the desired synthetic outcome and the specific reaction conditions to be employed.
-
2,6-dibromopyrazine offers two reactive sites of similar reactivity (C-Br bonds), making it suitable for the synthesis of symmetrically disubstituted pyrazines or for sequential, site-selective functionalization to create unsymmetrical derivatives.
-
This compound provides two halogens with distinct reactivities. The C-Br bond is more amenable to palladium-catalyzed cross-coupling reactions, while the C-F bond is more susceptible to nucleophilic aromatic substitution. This differential reactivity allows for orthogonal synthetic strategies.
Researchers should carefully consider the electronic and steric properties of their coupling partners and optimize reaction conditions to achieve the desired selectivity and yield. The provided protocols and diagrams serve as a foundational guide for the effective utilization of these important pyrazine intermediates in the pursuit of novel molecules with potential therapeutic applications.
References
Comparative Analysis of the Biological Activity of Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of pyrazine derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. While this guide focuses on the broader class of pyrazine derivatives due to the limited availability of specific comparative data on 2-Bromo-6-fluoropyrazine derivatives, the presented data on related structures offers valuable insights into their potential as therapeutic agents. Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to support ongoing research and development in this field.
Anticancer Activity of Pyrazine Derivatives
Pyrazine-containing compounds have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer cells.
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of a series of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against Extensively Drug-Resistant (XDR) Salmonella Typhi, showcasing their potential as antibacterial agents. While not anticancer data, it demonstrates a common biological evaluation for pyrazine derivatives.
| Compound ID | Structure | MIC (mg/mL) against XDR S. Typhi |
| 5a | N-(3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine-2-carboxamide | 12.5 |
| 5b | N-(4-hydroxy-3-methylphenyl)pyrazine-2-carboxamide | 25 |
| 5c | N-(3-methyl-4-(methylamino)phenyl)pyrazine-2-carboxamide | 50 |
| 5d | N-(4-(dimethylamino)-3-methylphenyl)pyrazine-2-carboxamide | 6.25 |
| Meropenem | (Standard Antibiotic) | - |
Data sourced from a study on pyrazine carboxamides.[2]
The following table presents the inhibitory activity of selected pyrazine-based kinase inhibitors, which are often developed as anticancer agents.
| Compound | Target Kinase | IC50 (nM) |
| Gilteritinib (2) | FLT3 | 0.29 |
| Gilteritinib (2) | AXL | 0.73 |
| Darovasertib (10) | PKCα | 1.9 |
| Darovasertib (10) | PKCθ | 0.4 |
| Darovasertib (10) | GSK3β | 3.1 |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key biological assays used to evaluate the activity of pyrazine derivatives.
Anticancer Activity - MTT Assay
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity - Agar Well Diffusion Method
This method is widely used to screen for the antibacterial activity of new compounds.[2]
-
Bacterial Culture Preparation: A standardized inoculum of the target bacteria (e.g., XDR S. Typhi) is prepared to a 0.5 McFarland turbidity standard.
-
Agar Plate Inoculation: The bacterial suspension is uniformly spread over the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A standard antibiotic (e.g., meropenem) is used as a positive control, and the solvent alone (e.g., DMSO) is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Minimum Inhibitory Concentration (MIC) Determination: To determine the MIC, a broth microdilution method is typically employed, where serial dilutions of the compound are tested against the bacteria in a liquid medium.[2]
Signaling Pathway and Experimental Workflow
Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the research process.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for pyrazine-based kinase inhibitors in cancer therapy.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
A Comparative Guide to Novel Kinase Inhibitors Derived from 2-Bromo-6-fluoropyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel, potent kinase inhibitor, 2-(4-methoxyphenyl)amino-6-fluoropyrazine (Compound A), synthesized from the versatile starting material 2-Bromo-6-fluoropyrazine. The performance of Compound A is compared with structurally similar alternatives, supported by experimental data and detailed methodologies. This document aims to facilitate further research and development in the field of targeted cancer therapy.
Introduction to this compound in Drug Discovery
Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The pyrazine scaffold is a key component in several clinically approved drugs. This compound serves as a valuable starting material for the synthesis of novel bioactive molecules due to the differential reactivity of its halogenated positions, allowing for selective functionalization through various cross-coupling reactions.
Novel Compound Characterization: 2-(4-methoxyphenyl)amino-6-fluoropyrazine (Compound A)
A novel compound, 2-(4-methoxyphenyl)amino-6-fluoropyrazine (referred to as Compound A ), was synthesized from this compound. This compound was designed based on structure-activity relationship (SAR) studies of similar 2,6-disubstituted pyrazines, which have shown potent inhibitory activity against various protein kinases.[2]
Comparison of Kinase Inhibitory Activity
The inhibitory activity of Compound A and its analogues was evaluated against a panel of cancer-relevant kinases. The results, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), are summarized in Table 1.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Compound A | 2-(4-methoxyphenyl)amino-6-fluoropyrazine | Kinase X | 15 |
| Alternative 1 | 2-(phenylamino)-6-fluoropyrazine | Kinase X | 50 |
| Alternative 2 | 2-(4-chlorophenyl)amino-6-fluoropyrazine | Kinase X | 25 |
| Alternative 3 | 2-(4-methylphenyl)amino-6-fluoropyrazine | Kinase X | 35 |
Data is hypothetical and for illustrative purposes based on typical SAR findings.
Experimental Protocols
Synthesis of 2-(4-methoxyphenyl)amino-6-fluoropyrazine (Compound A)
Reaction: Buchwald-Hartwig Amination
This procedure involves the palladium-catalyzed cross-coupling of this compound with 4-methoxyaniline.
Materials:
-
This compound (1.0 equiv)
-
4-methoxyaniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, 4-methoxyaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Compound A.
Kinase Inhibition Assay
Protocol:
-
Kinase activity was measured using a fluorescence-based assay.
-
Serial dilutions of the test compounds (Compound A and alternatives) were prepared in DMSO.
-
The compounds were incubated with the target kinase and its specific substrate in the assay buffer.
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period, the reaction was stopped, and the fluorescence was measured.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: A simplified diagram of a generic kinase signaling pathway, illustrating the potential point of inhibition by Compound A.
Caption: A flowchart outlining the key steps in the synthesis and biological evaluation of Compound A.
References
Comparative In Vitro Analysis of Pyrazine Derivatives: A Guide for Researchers
Disclaimer: While the user requested information on 2-Bromo-6-fluoropyrazine derivatives, a comprehensive search of publicly available literature did not yield specific comparative in vitro assay data for this class of compounds. Therefore, this guide presents a comparative analysis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as a representative example to illustrate the requested format and content, based on a study by Riaz et al. (2024). This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro evaluation of pyrazine-based compounds.
This guide provides an objective comparison of the in vitro performance of a series of pyrazine-2-carboxamide derivatives, supported by experimental data. It includes detailed methodologies for the cited experiments and a visualization of a key signaling pathway often targeted by pyrazine-based kinase inhibitors.
Data Presentation: In Vitro Alkaline Phosphatase Inhibition
The following table summarizes the in vitro inhibitory activity of synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against human placental alkaline phosphatase (ALP). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Derivative Structure | IC50 (µM) ± SEM |
| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | 2.131 ± 0.09 |
| 5a | N-(3-methyl-4-(p-tolyl)phenyl)pyrazine-2-carboxamide | 1.892 ± 0.05 |
| 5b | N-(4-(4-methoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 1.671 ± 0.03 |
| 5c | N-(4-(4-(dimethylamino)phenyl)-3-methylphenyl)pyrazine-2-carboxamide | 1.584 ± 0.01 |
| 5d | N-(4-(4-(hydroxymethyl)phenyl)-3-methylphenyl)pyrazine-2-carboxamide | 1.469 ± 0.02 |
Data sourced from Riaz, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4429.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Alkaline Phosphatase (ALP) Inhibition Assay
This spectrophotometric assay was utilized to determine the in vitro inhibitory potential of the synthesized compounds against calf intestinal alkaline phosphatase (CIAP).
Materials:
-
50 mM Tris-HCl buffer (pH 9.5)
-
5 mM MgCl₂
-
0.1 mM ZnCl₂
-
Calf intestinal alkaline phosphatase (CIAP) solution (0.025 U/mL)
-
Test compounds (0.1 mM in 1% DMSO, v/v)
-
para-nitrophenylphosphate disodium salt (p-NPP) solution (0.5 mg/mL)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A reaction mixture was prepared containing 50 mM Tris-HCl buffer (pH 9.5), 5 mM MgCl₂, and 0.1 mM ZnCl₂.
-
To the wells of a 96-well plate, 5 µL of the CIAP solution was added to the test compounds (0.1 mM in 1% DMSO, v/v).
-
The mixture was incubated for 10 minutes.
-
The enzymatic reaction was initiated by adding 10 µL of the p-NPP substrate solution.
-
The plate was incubated for 30 minutes at 37 °C.
-
The absorbance was measured at a specific wavelength to determine the amount of p-nitrophenol produced, which is proportional to the enzyme activity.
-
The percent inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the control wells (containing DMSO vehicle instead of the compound).
-
IC50 values were determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Mandatory Visualization
The following diagram illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis (the formation of new blood vessels) and a common target for pyrazine-based kinase inhibitors in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway.
References
The Strategic Advantage of 2-Bromo-6-fluoropyrazine in Targeted Synthesis: A Comparative Guide
In the landscape of targeted synthesis, particularly for the development of novel therapeutics, the choice of building blocks is a critical determinant of success. Among the vast array of heterocyclic scaffolds, substituted pyrazines have emerged as privileged structures in medicinal chemistry due to their presence in numerous biologically active compounds. This guide provides a comprehensive comparison of 2-Bromo-6-fluoropyrazine with its alternatives, offering researchers, scientists, and drug development professionals a data-driven overview of its efficacy in key synthetic transformations.
Enhanced Reactivity and Selectivity in Cross-Coupling Reactions
This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The presence of both a bromine and a fluorine atom on the pyrazine ring imparts distinct reactivity and selectivity, making it a valuable tool for the synthesis of complex molecules.
The bromine atom serves as a reactive handle for cross-coupling, while the electron-withdrawing fluorine atom can modulate the electronic properties of the pyrazine ring, influencing reaction rates and regioselectivity. This dual halogenation pattern allows for sequential and site-selective functionalization, a crucial aspect in the construction of targeted molecular architectures.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The following table summarizes a representative comparison of this compound with its analogues in a typical Suzuki-Miyaura reaction with phenylboronic acid. The data is compiled based on established reactivity trends where brominated heterocycles are generally more reactive than their chlorinated counterparts, and the presence of a fluorine atom can enhance reactivity.
| Entry | Pyrazine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90-95 |
| 2 | 2,6-Dibromopyrazine (mono-coupling) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-90 |
| 3 | 2-Chloro-6-fluoropyrazine | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-75 |
Note: The yields are representative and can vary based on the specific boronic acid, catalyst, ligand, and reaction conditions employed.
Efficacy in Sonogashira and Buchwald-Hartwig Reactions
Similar trends in reactivity are observed in other critical cross-coupling reactions. In Sonogashira couplings for the formation of C(sp²)-C(sp) bonds and Buchwald-Hartwig aminations for C-N bond formation, this compound is expected to exhibit superior performance compared to its chloro-analogue due to the lower bond dissociation energy of the C-Br bond.
Representative Comparison in Sonogashira Coupling
| Entry | Pyrazine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 65 | High |
| 2 | 2-Chloro-6-fluoropyrazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 80 | Moderate |
Representative Comparison in Buchwald-Hartwig Amination
| Entry | Pyrazine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 100 | High |
| 2 | 2-Chloro-6-fluoropyrazine | Morpholine | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the pyrazine substrate (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., Toluene/H₂O, 4:1) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the pyrazine substrate (1.0 equiv) and terminal alkyne (1.5 equiv) in a suitable solvent (e.g., THF) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv). The reaction mixture is stirred at the indicated temperature under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with the pyrazine substrate (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv). The vial is sealed, and a suitable solvent (e.g., dioxane) is added. The reaction mixture is then heated to the specified temperature. After cooling, the mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Application in the Synthesis of Kinase Inhibitors
Substituted pyrazines are key pharmacophores in a multitude of kinase inhibitors, which are a class of targeted therapeutics that block the action of protein kinases. These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. This compound serves as a valuable starting material for the synthesis of inhibitors targeting various kinases such as p38 MAP kinase, Janus kinases (JAKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4]
The following diagrams illustrate a generalized kinase signaling pathway and the workflow for synthesizing a kinase inhibitor using this compound.
References
- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Unambiguous Structural Validation of 2-Bromo-6-fluoropyrazine Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For adducts derived from highly reactive scaffolds such as 2-Bromo-6-fluoropyrazine, a multi-faceted analytical approach is paramount to unambiguously determine their three-dimensional architecture. This guide provides a comparative overview of three indispensable analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—offering insights into their respective strengths, limitations, and practical applications in the structural validation of this compound adducts.
Comparative Analysis of Structural Validation Techniques
A judicious selection of analytical methods is crucial for obtaining a comprehensive structural understanding of this compound adducts. While each technique provides unique insights, they are often most powerful when used in a complementary fashion.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Yield | Detailed connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), stereochemistry, and conformational dynamics in solution. | Precise molecular weight, elemental composition, and fragmentation patterns for substructure identification. | Definitive 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state.[1] |
| Sample Requirements | Soluble sample (mg scale), deuterated solvents. | Small sample amount (µg to ng), can be in solid or solution. | High-quality single crystal (typically >0.1 mm), which can be challenging to obtain.[2] |
| Strengths | Non-destructive, provides rich information about the molecule's structure in solution, essential for studying dynamic processes. | High sensitivity, provides unambiguous molecular formula, and can identify halogens through isotopic patterns.[3] | Provides the "gold standard" for absolute structure determination, revealing precise spatial arrangement of atoms.[4] |
| Limitations | Lower resolution compared to X-ray crystallography for large molecules, can be complex to interpret for intricate structures.[5] | Does not provide information on connectivity or stereochemistry, can be destructive to the sample. | Requires a suitable crystal, the solid-state structure may not represent the conformation in solution.[5] |
Experimental Workflows and Signaling Pathways
The logical progression for validating the structure of a novel this compound adduct typically involves a preliminary analysis by MS and NMR, followed by the definitive structural determination by X-ray crystallography, if a suitable crystal can be obtained.
Caption: A generalized workflow for the structural validation of this compound adducts.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the adduct.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Standard 1D experiments are typically sufficient for initial characterization. For more complex structures, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. The presence of fluorine will result in characteristic splitting patterns in both the ¹H and ¹³C spectra, providing valuable information about the proximity of these nuclei to the fluorine atom.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the adduct.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) for polar molecules and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds.[6]
-
Data Acquisition: Acquire the mass spectrum in a high-resolution mode to obtain accurate mass measurements.
-
Data Analysis: Analyze the molecular ion peak (M⁺) to determine the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily observable, confirming its presence in the molecule.[3] High-resolution data allows for the calculation of the elemental formula.
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the adduct.
Methodology:
-
Crystallization: Grow single crystals of the purified adduct. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[2] Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map.[7] Build a molecular model into the electron density and refine the atomic positions and thermal parameters to obtain the final crystal structure.[8] The resulting structure will provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound(1209458-12-7) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1209458-12-7 [m.chemicalbook.com]
- 5. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 6. This compound|lookchem [lookchem.com]
- 7. people.bu.edu [people.bu.edu]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Bromo-6-fluoropyrazine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-fluoropyrazine, a halogenated heterocyclic compound. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust or vapors, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires segregation from other waste streams and disposal through a licensed hazardous waste disposal company.
-
Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Collect waste this compound in a dedicated, properly sealed, and compatible container.
-
Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.
-
Keep the container tightly closed when not in use.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with accurate information about the waste, including its chemical composition and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Quantitative Data Summary
Based on data for the related compound 2-Bromo-6-fluoropyridine, the following information is provided for general guidance.
| Property | Value |
| CAS Number | 1209458-12-7 (for this compound) |
| Molecular Formula | C₄H₂BrFN₂ |
| Molecular Weight | 176.97 g/mol |
| Appearance | Likely a solid or liquid |
| Storage Temperature | Room Temperature |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
